molecular formula C17H26N2O6S B4173682 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide

1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide

Cat. No.: B4173682
M. Wt: 386.5 g/mol
InChI Key: XVGFLKMHNFRMDG-UHFFFAOYSA-N
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Description

1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide, also known as DMSPEA, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of sulfonylureas and is known for its potential as a therapeutic agent for various conditions.

Mechanism of Action

The exact mechanism of action of 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide is not fully understood. However, it is believed to act on the ATP-sensitive potassium channels in the body, leading to the release of insulin and the regulation of glucose levels. This compound has also been shown to modulate the activity of GABA receptors, which may contribute to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, this compound has been shown to have hypoglycemic effects, making it a potential treatment for diabetes.

Advantages and Limitations for Lab Experiments

1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have a range of biological effects, making it a useful tool for studying various conditions. However, this compound also has limitations for lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.

Future Directions

There are several future directions for research on 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide. One area of interest is its potential as a treatment for diabetes. Further studies are needed to determine the optimal dosage and duration of treatment for this condition. Another area of interest is its potential as a treatment for epilepsy. Studies are needed to determine the efficacy of this compound in animal models of epilepsy and to determine its safety and tolerability in humans. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for therapeutic intervention.

Scientific Research Applications

1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide has been extensively studied for its potential as a therapeutic agent for various conditions. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been studied for its potential as a treatment for diabetes, as it has been shown to have hypoglycemic effects.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonyl-N-(2-methoxyethyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O6S/c1-23-11-8-18-17(20)13-6-9-19(10-7-13)26(21,22)16-12-14(24-2)4-5-15(16)25-3/h4-5,12-13H,6-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGFLKMHNFRMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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